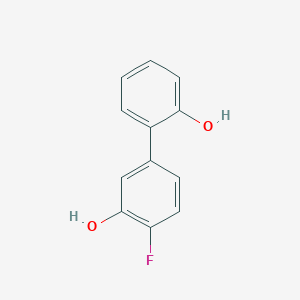
3-Fluoro-5-(4-formylphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-5-(4-formylphenyl)phenol, 95% (3F5F) is a compound of interest in the field of medicinal and synthetic chemistry. It is a white, crystalline solid with a melting point of 155-156°C and a molecular weight of 204.2 g/mol. It is soluble in water, ethanol and other organic solvents. 3F5F is a fluorinated aromatic compound with a wide range of applications in the pharmaceutical and chemical industries.
Mécanisme D'action
The mechanism of action of 3-Fluoro-5-(4-formylphenyl)phenol, 95% is not well understood. However, it is thought to act as a Lewis acid, which is capable of forming complexes with other molecules. It is also thought to be an electrophile, which is capable of participating in nucleophilic substitution reactions. Additionally, it is thought to be an oxidizing agent, which is capable of oxidizing other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Fluoro-5-(4-formylphenyl)phenol, 95% are not well understood. However, it is thought to be non-toxic and non-irritating to the skin, eyes, and respiratory tract. Additionally, it is thought to have low acute and chronic toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-Fluoro-5-(4-formylphenyl)phenol, 95% in laboratory experiments include its low cost, its high solubility in organic solvents, and its wide range of applications. The limitations of using 3-Fluoro-5-(4-formylphenyl)phenol, 95% in laboratory experiments include its low reactivity and its tendency to form complexes with other molecules.
Orientations Futures
Some potential future directions for research on 3-Fluoro-5-(4-formylphenyl)phenol, 95% include the development of new catalysts for its synthesis, the investigation of its mechanism of action, and the exploration of its potential applications in drug discovery and development. Additionally, further research could be conducted on its biochemical and physiological effects, with a focus on its potential toxicity and side effects. Finally, research could be conducted on the development of new methods and techniques for the synthesis of 3-Fluoro-5-(4-formylphenyl)phenol, 95% and its derivatives.
Méthodes De Synthèse
3-Fluoro-5-(4-formylphenyl)phenol, 95% can be synthesized through a variety of methods, including the reaction of 4-formylphenol with trifluoroacetic anhydride, the reaction of 4-formylphenol with trifluoromethanesulfonic anhydride, the reaction of 4-formylphenol with trifluoromethanesulfonic acid, and the reaction of 4-formylphenol with trifluoromethyl iodide. The most efficient and cost-effective method is the reaction of 4-formylphenol with trifluoromethanesulfonic anhydride in the presence of a base, such as pyridine or triethylamine.
Applications De Recherche Scientifique
3-Fluoro-5-(4-formylphenyl)phenol, 95% has a variety of applications in scientific research. It has been used as a ligand in transition metal-catalyzed reactions, such as the Heck reaction, the Suzuki-Miyaura reaction, and the Sonogashira reaction. It has also been used in the synthesis of various heterocyclic compounds, such as pyrazoles, pyrroles, and furans. Additionally, 3-Fluoro-5-(4-formylphenyl)phenol, 95% has been used as a starting material for the synthesis of various organic compounds, such as polymers, dyes, and pharmaceuticals.
Propriétés
IUPAC Name |
4-(3-fluoro-5-hydroxyphenyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO2/c14-12-5-11(6-13(16)7-12)10-3-1-9(8-15)2-4-10/h1-8,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVDRDHRIZJFCCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC(=CC(=C2)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50684117 |
Source


|
| Record name | 3'-Fluoro-5'-hydroxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50684117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261917-99-0 |
Source


|
| Record name | 3'-Fluoro-5'-hydroxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50684117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














